2-Chloro-2-methylpropylamine hydrochloride
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Overview
Description
2-Chloro-2-methylpropylamine hydrochloride is a chemical compound with the molecular formula C4H10ClN·HCl. It is a derivative of propylamine, where a chlorine atom and a methyl group are attached to the second carbon of the propylamine chain. This compound is commonly used in various chemical reactions and has significant applications in scientific research.
Mechanism of Action
Mode of Action
It’s plausible that the compound could interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given the lack of specific target identification and understanding of its mode of action, it’s challenging to predict its precise molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methylpropylamine hydrochloride typically involves the reaction of 2-chloro-2-methylpropane with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-methylpropylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of primary or secondary amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or other strong bases, and the reactions are typically carried out at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel is commonly used.
Major Products
The major products formed from these reactions include various amines, amides, and nitriles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-2-methylpropylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N,N-dimethyl-1-propanamine hydrochloride
- 2-Chloro-1,1-dimethylethane
- 2-Chloro-2-methylpropane
Uniqueness
2-Chloro-2-methylpropylamine hydrochloride is unique due to its specific structural features, such as the presence of both a chlorine atom and a methyl group on the second carbon of the propylamine chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
2-chloro-2-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClN.ClH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHOQEQOWAGKKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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